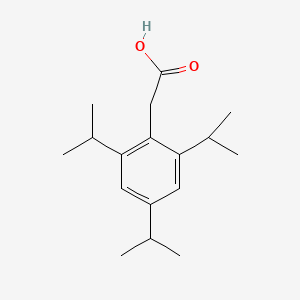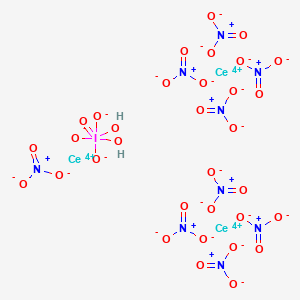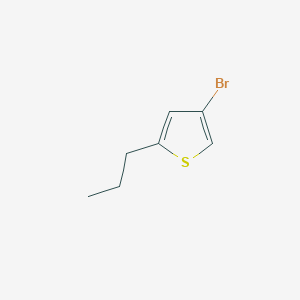
2,4,6-Triisopropylphenylacetic acid
Vue d'ensemble
Description
2,4,6-Triisopropylphenylacetic acid is a chemical compound with the molecular formula C17H26O2 . It has a molecular weight of 262.4 g/mol. This compound is not intended for human or veterinary use and is used for research purposes only.
Physical And Chemical Properties Analysis
2,4,6-Triisopropylphenylacetic acid is a solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas . The compound is soluble in acetone .Applications De Recherche Scientifique
Chemical Synthesis and Manufacturing Processes
2,4,6-Triisopropylphenylacetic acid plays a crucial role in the chemical development of certain inhibitors, particularly in the manufacturing process of the ACAT inhibitor. A study by Dozeman et al. (1997) demonstrated its use in the pilot-scale synthesis of an ACAT inhibitor, highlighting its significance in the pharmaceutical manufacturing industry.
Pharmaceutical and Biological Properties
Research on 2,4,6-Triisopropylphenylacetic acid has also extended into its biological and pharmaceutical characteristics. Maleki (2015) discussed the synthesis of 2,4,6-triarylpyridine derivatives, which have a wide range of biological and pharmaceutical applications including anticonvulsant, anesthetic, and antimalarial properties (Maleki, 2015).
Role in Photodynamic Cancer Therapy
The structure of 2,4,6-triarylpyridine, closely related to 2,4,6-Triisopropylphenylacetic acid, has been recommended for use in photodynamic cell-specific cancer therapy. This indicates its potential in developing treatments targeting cancer cells (Beck et al., 2010).
Environmental Applications
In the context of environmental science, 2,4,6-Triisopropylphenylacetic acid has been studied for its potential in phytoremediation. Germaine et al. (2006) described the use of bacterial endophytes enhanced with 2,4,6-Triisopropylphenylacetic acid for the phytoremediation of herbicide-contaminated substrates, showing its utility in environmental clean-up efforts (Germaine et al., 2006).
Analytical Chemistry
In the field of analytical chemistry, 2,4,6-Triisopropylphenylacetic acid has been involved in studies focused on the electrochemical quantification of related compounds. This includes research on the quantification of 2,6-diisopropylphenol, highlighting its role in analytical methodologies (Langmaier et al., 2011).
Propriétés
IUPAC Name |
2-[2,4,6-tri(propan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)13-7-14(11(3)4)16(9-17(18)19)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFWAOXUDPFOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441159 | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triisopropylphenylacetic acid | |
CAS RN |
4276-85-1 | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)

![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)


![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)


